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molecular formula C7H12O2 B153266 2,2-Dimethyl-3-butenoic acid methyl ester CAS No. 19757-86-9

2,2-Dimethyl-3-butenoic acid methyl ester

Cat. No. B153266
M. Wt: 128.17 g/mol
InChI Key: UHRVSIIJSJKEPO-UHFFFAOYSA-N
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Patent
US07935704B2

Procedure details

A solution of 2,2-dimethyl-3-(toluene-4-sulfonyloxy)-butyric acid methyl ester (18.06 g, 0.06 mol) in DBU (15 ml) was heated at 140-160° for 3.5 h. The mixture was allowed to cool to room temperature and was then diluted with ether. The mixture was washed with HCl (1 M), sodium bicarbonate, then brine. The ethereal layer was dried and partially evaporated to give a concentrated solution of 2,2-dimethyl-but-3-enoic acid methyl ester (10 g). (Savu and Katzenellenbogen, J. Org. Chem, 46:239-250 (1981)). Further evaporation was avoided due to the volatility of the product (bp 102°). (Tsaconas et al., Aust. J. Chem., 53:435-437 (2000)).
Name
2,2-dimethyl-3-(toluene-4-sulfonyloxy)-butyric acid methyl ester
Quantity
18.06 g
Type
reactant
Reaction Step One
Name
Quantity
15 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3](=[O:20])[C:4]([CH3:19])([CH3:18])[CH:5](OS(C1C=CC(C)=CC=1)(=O)=O)[CH3:6]>C1CCN2C(=NCCC2)CC1.CCOCC>[CH3:1][O:2][C:3](=[O:20])[C:4]([CH3:19])([CH3:18])[CH:5]=[CH2:6]

Inputs

Step One
Name
2,2-dimethyl-3-(toluene-4-sulfonyloxy)-butyric acid methyl ester
Quantity
18.06 g
Type
reactant
Smiles
COC(C(C(C)OS(=O)(=O)C1=CC=C(C=C1)C)(C)C)=O
Name
Quantity
15 mL
Type
solvent
Smiles
C1CCC2=NCCCN2CC1
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCOCC

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WASH
Type
WASH
Details
The mixture was washed with HCl (1 M), sodium bicarbonate
CUSTOM
Type
CUSTOM
Details
The ethereal layer was dried
CUSTOM
Type
CUSTOM
Details
partially evaporated

Outcomes

Product
Name
Type
product
Smiles
COC(C(C=C)(C)C)=O
Measurements
Type Value Analysis
AMOUNT: MASS 10 g
YIELD: CALCULATEDPERCENTYIELD 130%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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